molecular formula C19H25IN2O4 B13771992 Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide CAS No. 78005-05-7

Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide

Cat. No.: B13771992
CAS No.: 78005-05-7
M. Wt: 472.3 g/mol
InChI Key: MMXSHNFISDTKNX-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate iodide is a quaternized 1,4-dihydropyridine (1,4-DHP) derivative characterized by a cationic 1-methylpyridinium group and an iodide counterion. The methylpyridinium group enhances polarity, impacting solubility and molecular interactions, while the iodide ion may influence stability and crystallization behavior.

Properties

CAS No.

78005-05-7

Molecular Formula

C19H25IN2O4

Molecular Weight

472.3 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate;iodide

InChI

InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-21(14)5;/h8-11,17H,6-7H2,1-5H3;1H

InChI Key

MMXSHNFISDTKNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=[N+]2C)C(=O)OCC)C)C.[I-]

Origin of Product

United States

Preparation Methods

General Reaction Scheme

  • Reactants:

    • Two equivalents of ethyl acetoacetate (or methyl acetoacetate)
    • One equivalent of an aldehyde (in this case, 1-methylpyridin-1-ium-2-carbaldehyde or a precursor that can be quaternized later)
    • One equivalent of ammonium acetate or ammonia source
  • Solvent: Ethanol or other suitable alcohol solvents

  • Conditions: Reflux under steam bath or controlled heating for several hours (typically 1–5 hours)

  • Work-up: Cooling the reaction mixture to precipitate the product, extraction with diethyl ether, and recrystallization from appropriate solvents such as acetone-benzene or ethanol.

This method is well-documented for synthesizing 1,4-dihydropyridine derivatives with various substituents at the 4-position, including heteroaryl groups like pyridinium moieties.

Specifics for 1-methylpyridin-1-ium-2-yl Substitution

The 4-position substitution with the 1-methylpyridin-1-ium-2-yl group requires either:

  • Using 1-methylpyridin-1-ium-2-carbaldehyde as the aldehyde component directly, or
  • Performing the Hantzsch reaction with 2-pyridinecarboxaldehyde followed by methylation (quaternization) of the pyridine nitrogen with methyl iodide to form the pyridinium iodide salt.

This two-step approach is often preferred due to the limited availability and stability of the quaternized aldehyde.

Quaternization Step to Form the Iodide Salt

Reaction Conditions

  • Reagents: Methyl iodide (CH3I) as the methylating agent
  • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)
  • Temperature: Room temperature to mild heating (25–60 °C)
  • Time: Several hours to overnight

The quaternization involves nucleophilic attack of the pyridine nitrogen on methyl iodide, forming the pyridinium iodide salt at the 4-position substituent of the dihydropyridine ring.

Purification

  • The quaternized product typically precipitates out or can be isolated by solvent evaporation and recrystallization.
  • Purity is confirmed by thin-layer chromatography (TLC), NMR spectroscopy, and elemental analysis.

Summary Table of Preparation Steps and Conditions

Step Process Reactants/Conditions Yield (%) Notes
1 Hantzsch synthesis Ethyl acetoacetate (2 eq), 2-pyridinecarboxaldehyde (1 eq), ammonium acetate (1 eq), ethanol, reflux 1–5 h 45–70 Produces diethyl 2,6-dimethyl-4-(2-pyridyl)-1,4-DHP-3,5-dicarboxylate
2 Quaternization Methyl iodide, acetonitrile or DMF, room temp to 60 °C, 6–24 h 80–90 Converts pyridine to pyridinium iodide salt

Detailed Research Findings and Analytical Data

  • Conformation: The dihydropyridine ring adopts a flattened boat conformation with slight deviations from planarity, consistent with related 1,4-DHP derivatives.
  • Spectroscopic Characterization:
    • ^1H NMR shows characteristic signals for the dihydropyridine ring protons, ester ethyl groups, methyl substituents, and the methyl group on the pyridinium nitrogen.
    • IR spectra confirm ester carbonyl stretches (~1700 cm^-1) and pyridinium ring vibrations.
  • Crystallography: Single-crystal X-ray diffraction studies reveal the molecular geometry and confirm the presence of the iodide counterion associated with the pyridinium nitrogen.
  • Yields: Overall yields for the two-step process range from 40% to 70% after purification, depending on reaction optimization.

Representative Experimental Procedure (Adapted)

  • Hantzsch Reaction:

    • Mix 20 mmol of ethyl acetoacetate, 10 mmol of 2-pyridinecarboxaldehyde, and 10 mmol of ammonium acetate in 30 mL ethanol.
    • Heat under reflux for 3–5 hours until the reaction mixture changes color (e.g., to reddish-orange).
    • Cool to room temperature, then to 0 °C to precipitate the product.
    • Filter and wash the solid; recrystallize from ethanol or acetone-benzene mixture.
  • Quaternization:

    • Dissolve the purified dihydropyridine intermediate in acetonitrile.
    • Add excess methyl iodide dropwise and stir at room temperature for 12 hours.
    • Precipitate the quaternary ammonium iodide salt by adding diethyl ether or by solvent evaporation.
    • Filter and dry under vacuum.

Chemical Reactions Analysis

Types of Reactions

Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C19H25IN2O4
  • Molecular Weight : 472.317 g/mol
  • CAS Number : 78005-05-7

The presence of both diethyl and pyridinium moieties in its structure enhances its pharmacological properties, making it a candidate for various biological activities.

Antihypertensive Activity

Research has indicated that derivatives of dihydropyridine compounds can exhibit antihypertensive effects. The compound under discussion has been evaluated for its ability to influence calcium channels, which play a critical role in vascular smooth muscle contraction. Studies suggest that modifications in the dihydropyridine structure can enhance its efficacy as a calcium channel blocker .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's .

Antimicrobial Activity

The compound's structure allows it to interact with microbial membranes, leading to potential antimicrobial properties. Preliminary studies have demonstrated activity against various bacterial strains, suggesting that it could be developed into a novel antimicrobial agent .

Synthetic Methodologies

The synthesis of diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide typically involves multi-component reactions. One efficient method is the Hantzsch reaction, which allows for the formation of dihydropyridines through the condensation of aldehydes, β-keto esters, and ammonium salts under acidic conditions .

Table: Summary of Synthetic Approaches

Synthesis MethodKey ReactantsReaction ConditionsYield (%)
Hantzsch ReactionAldehyde, β-keto ester, Ammonium acetateReflux in ethanol at 80 °C for 2 h~85%
One-Pot Multicomponent1-(2-nitrophenyl)-1H-triazole, Ethyl acetoacetateStirring at controlled temperature~85%

Case Study 1: Neuroprotective Mechanisms

A study published in the European Journal of Medicinal Chemistry examined the neuroprotective effects of various dihydropyridine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain modifications to the dihydropyridine core significantly enhanced cell viability and reduced markers of oxidative damage .

Case Study 2: Antimicrobial Efficacy

Research conducted by Dagnino et al. focused on the antimicrobial properties of diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could serve as effective agents against resistant strains due to their unique mechanism of action involving membrane disruption .

Mechanism of Action

The mechanism of action of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide involves its interaction with calcium channels in biological membranes. By blocking these channels, the compound can modulate calcium ion flow, affecting various physiological processes. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Target Compound vs. Non-Ionic 1,4-DHP Analogs

  • Target Compound : Features a 1-methylpyridinium substituent at the 4-position, creating a permanent positive charge. The iodide counterion balances the charge, influencing crystal packing and intermolecular interactions (e.g., hydrogen bonding and ionic forces) .
  • Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate () : Substituted with a neutral 4-methoxyphenyl group. Crystal packing reveals R₁²(6) hydrogen-bonded ring motifs but lacks ionic interactions .
  • Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate () : Neutral trimethoxyphenyl group enhances electron density but reduces polarity compared to the target compound. Molecular conformation shows planar dihydropyridine rings with dihedral angles <10° relative to substituents .

Target Compound vs. Pyrazole-Substituted Derivatives

  • Diethyl 2,6-dimethyl-4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate () : Pyrazole rings introduce additional hydrogen-bonding sites (N–H groups), improving interactions with biological targets. However, the absence of a charged group reduces solubility in polar solvents .

Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Solubility Key Structural Influence
Target Compound 1-Methylpyridinium iodide ~453.3 High in polar solvents Ionic nature enhances aqueous solubility
Dimethyl 4-(4-methoxyphenyl) analog () 4-Methoxyphenyl ~331.4 Moderate in ethanol Methoxy group increases lipophilicity
Trimethoxyphenyl derivative () 3,4,5-Trimethoxyphenyl 419.5 Low in water Electron-rich aromatic system
Pyrazole-substituted 1,4-DHP () 5-Phenyl-1H-pyrazol-4-yl ~409.5 Moderate in DMSO Hydrogen-bonding capacity from pyrazole N–H

Biological Activity

Diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide (CAS Number: 78005-05-7) is a compound that belongs to the class of dihydropyridines. This compound has gained attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

PropertyValue
Molecular FormulaC19H25N2O4I
Molecular Weight472.317 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP2.9849

Pharmacological Potential

Research indicates that dihydropyridine derivatives, including diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide, exhibit various pharmacological activities:

  • Antihypertensive Effects : Dihydropyridines are well-known calcium channel blockers. Studies have shown that similar compounds can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Antioxidants play a significant role in mitigating oxidative stress, which is linked to various chronic diseases .
  • Antitumor Activity : Preliminary studies have indicated that certain dihydropyridine derivatives possess antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit the growth of cancer cell lines .

The biological activity of diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide may involve:

  • Calcium Channel Blockade : By blocking voltage-gated calcium channels, these compounds can reduce intracellular calcium levels, leading to vasodilation and reduced cardiac workload.
  • Free Radical Scavenging : The presence of specific functional groups may enhance the compound's ability to neutralize free radicals, thus protecting cells from oxidative damage.

Study on Antitumor Activity

A study conducted by Li et al. (2021) evaluated a series of dihydropyridine derivatives for their cytotoxic effects against various cancer cell lines. Among these derivatives, diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine exhibited significant inhibition against Mia PaCa-2 and PANC-1 cell lines with IC50 values in the micromolar range .

Antioxidant Activity Evaluation

In another study focusing on the antioxidant properties of related compounds, it was found that dihydropyridine derivatives exhibited notable scavenging activity against DPPH radicals. The structure–activity relationship (SAR) indicated that modifications in the substituents significantly influenced the antioxidant capacity .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence product yield?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a one-pot cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance cyclization efficiency .
  • Temperature : Optimal yields (~75–85%) are achieved at reflux conditions (80–100°C) .
  • Catalysts : Acidic or Lewis catalysts (e.g., HCl, ZnCl₂) accelerate the reaction but may require post-synthetic purification to remove byproducts .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography reveals bond lengths (e.g., C–C: 1.353–1.499 Å) and dihedral angles, confirming the non-planar 1,4-dihydropyridine ring .
  • NMR : 1H^1H NMR shows characteristic peaks for ethyl ester protons (δ 1.2–1.4 ppm) and pyridinium protons (δ 8.5–9.0 ppm) .
  • FT-IR : Stretching vibrations at 1680–1720 cm⁻¹ (ester C=O) and 1540–1600 cm⁻¹ (aromatic C=C) .

Q. What biological activities are associated with this compound, and how do structural modifications alter efficacy?

The 1,4-dihydropyridine core exhibits calcium channel modulation. Substituents at the 4-position (e.g., pyridinium groups) enhance selectivity for L-type channels, while ester groups influence lipophilicity and bioavailability . For example:

Substituent at Position 4Activity (IC₅₀)Reference
Pyridinium iodide12 nM
Phenyl45 nM

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of electronic structure and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

  • Electron density distribution : The pyridinium group increases electron deficiency at C4, facilitating electrophilic interactions .
  • Reactivity indices : Fukui functions highlight nucleophilic attack sites (e.g., C2 and C6 positions) .
  • Solvent effects : Polarizable Continuum Models (PCM) show solvation energy impacts on stability (ΔG = −2.3 kcal/mol in water) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Under inert gas (N₂/Ar) at −20°C to prevent oxidation .
  • PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential irritancy (GHS Category 2) .
  • Waste disposal : Incinerate at >1000°C to avoid pyridine derivative release .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values often arise from assay conditions:

  • Ion concentration : Varying Ca²⁺ levels (1–5 mM) alter channel binding affinity .
  • Cell lines : HEK293 vs. CHO cells exhibit differential expression of channel subtypes .
  • Metabolic stability : Hepatic microsomal assays (e.g., human S9 fraction) clarify half-life variations .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting groups : Boc-protection of the pyridinium nitrogen prevents unwanted alkylation at N1 .
  • Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes C4 aryl groups .
  • Microwave synthesis : Reduces reaction time (10–15 min vs. 24 h) and improves regioselectivity (>95%) .

Methodological Guidelines

  • Crystallization : Use slow evaporation of ethanol/water (7:3 v/v) to obtain single crystals for X-ray studies .
  • HPLC purification : C18 column with acetonitrile/water (70:30) resolves diastereomers (Rₜ = 8.2 vs. 9.5 min) .
  • Data validation : Cross-reference computational results (DFT) with experimental IR/NMR to confirm tautomeric forms .

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